3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone
CAS No.: 844885-20-7
Cat. No.: VC2164834
Molecular Formula: C16H14F2O2
Molecular Weight: 276.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844885-20-7 |
|---|---|
| Molecular Formula | C16H14F2O2 |
| Molecular Weight | 276.28 g/mol |
| IUPAC Name | (3,5-difluorophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C16H14F2O2/c1-9-4-11(5-10(2)16(9)20-3)15(19)12-6-13(17)8-14(18)7-12/h4-8H,1-3H3 |
| Standard InChI Key | XBJVPLMNDRITGS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)F)F |
| Canonical SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C2=CC(=CC(=C2)F)F |
Introduction
3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone is a chemical compound with the CAS number 844885-20-7. It belongs to the benzophenone class of compounds, which are known for their applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its difluorinated and dimethylated structure, along with a methoxy group attached to the benzophenone backbone.
Synthesis Methods
The synthesis of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone typically involves a multi-step process starting from simpler benzophenone derivatives. The introduction of fluorine atoms can be achieved through fluorination reactions, while the methoxy and methyl groups can be added via alkylation reactions. The specific conditions and reagents used may vary depending on the desired yield and purity.
Future Research Directions
Future research should focus on the detailed synthesis optimization, biological activity assessment, and environmental impact evaluation of 3,5-Difluoro-3',5'-dimethyl-4'-methoxybenzophenone. Additionally, exploring its potential applications in pharmaceuticals, agrochemicals, and materials science could provide valuable insights into its utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume